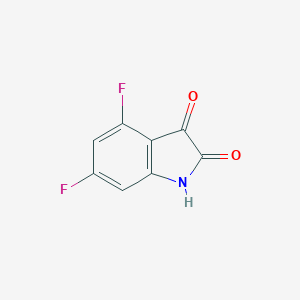

4,6-difluoro-1H-indole-2,3-dione

Descripción general

Descripción

4,6-Difluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

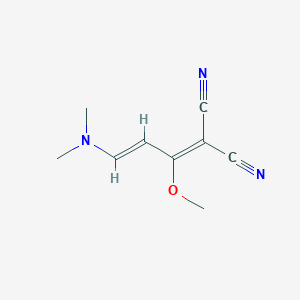

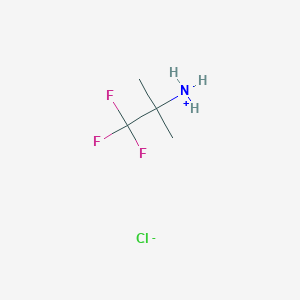

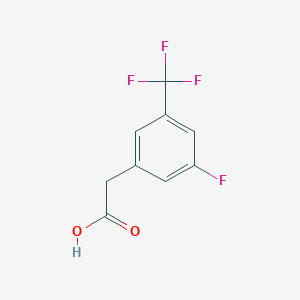

The synthesis of this compound involves two stages . In the first stage, the product from stage 1 (21.1 g, 105 mmol) is added to 50-60° C. hot concentrated sulfuric acid (115 ml) over 15 min. The mixture is then heated to 100° C., stirred for 30 min and, after cooling to room temperature, poured slowly onto ice (1.2 kg). The precipitated solid is filtered off, washed neutral with water, and dried over phosphorus pentoxide in a desiccator .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code is 1S/C8H3F2NO2/c9-3-1-4 (10)6-5 (2-3)11-8 (13)7 (6)12/h1-2H, (H,11,12,13) and the InChI key is YIVXDNUTNIKQMY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.11 . The compound is very soluble, with a solubility of 2.32 mg/ml or 0.0127 mol/l according to ESOL, and 6.13 mg/ml or 0.0335 mol/l according to Ali .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

4,6-Difluoro-1H-indole-2,3-dione and its derivatives have been synthesized and evaluated for antimicrobial activities. A study by Chundawat et al. (2016) demonstrated that some synthesized compounds showed good antimicrobial activities against bacteria and fungi, highlighting their potential in pharmaceutical applications (Chundawat et al., 2016).

Chemosensor Applications

Research by Fahmi et al. (2019) explored the use of 1H-indole-2,3-dione as a chemosensor. It was found to have a high sensing capability and selective detection for Fe3+ ions, indicating its potential in environmental and analytical chemistry (Fahmi et al., 2019).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of a variety of heterocyclic compounds, which are useful in drug synthesis. Garden and Pinto (2001) discussed its role in synthesizing indoles and quinolines and its function as a biochemical process modulator (Garden & Pinto, 2001).

Anticorrosion and Antibacterial Evaluation

1H-Indole-2,3-dione, a compound similar to this compound, has been studied for its anticorrosion and antibacterial properties. Yanhong Miao (2014) highlighted its effectiveness as an inhibitor against metal corrosion and its antibacterial activities (Yanhong Miao, 2014).

Safety and Hazards

The safety information for 4,6-difluoro-1H-indole-2,3-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Mecanismo De Acción

Target of Action

The primary targets of 4,6-Difluoroisatin are currently unknown. The compound is used for proteomics research

Biochemical Pathways

It is known that isatin, a similar compound, is an indole derivative that has been investigated for pharmaceutical applications

Result of Action

Propiedades

IUPAC Name |

4,6-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXDNUTNIKQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562625 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-93-9 | |

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

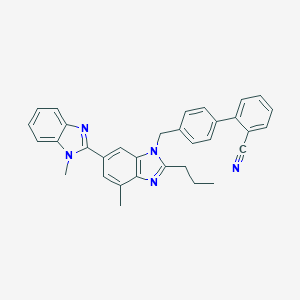

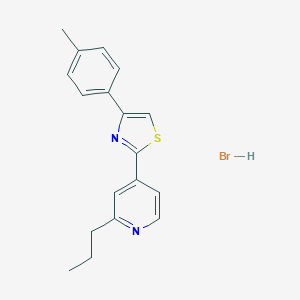

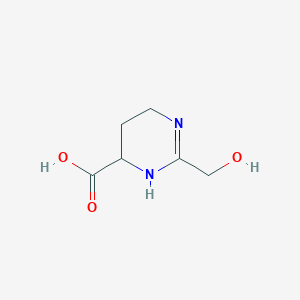

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

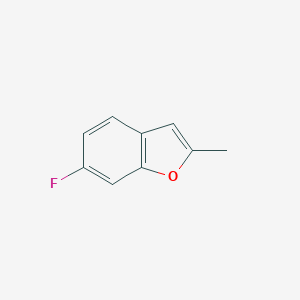

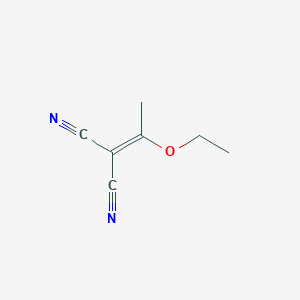

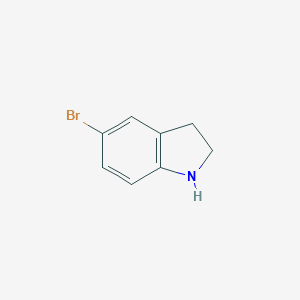

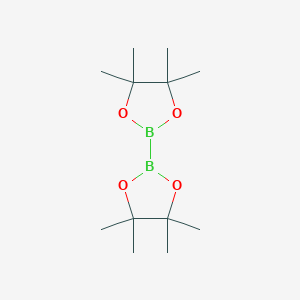

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)